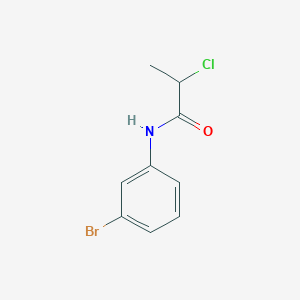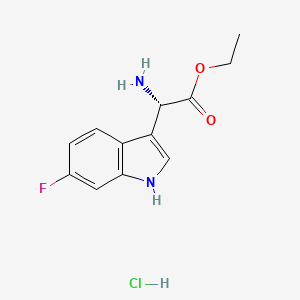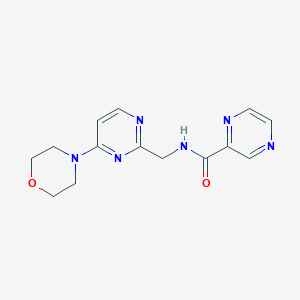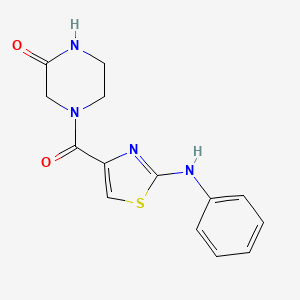
N-(3-bromophenyl)-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-bromophenyl)-2-chloropropanamide” is a compound that contains a bromophenyl group, a chloropropane group, and an amide group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached. The chloropropane group is a three-carbon chain with a chlorine atom attached. The amide group consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 3-bromophenylamine with 2-chloropropanoyl chloride. The 3-bromophenylamine could act as a nucleophile, attacking the carbonyl carbon of the 2-chloropropanoyl chloride, leading to the formation of the amide bond .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a bromophenyl group and a chloropropane group connected by an amide linkage . The bromine and chlorine atoms are likely to be the most electronegative atoms in the molecule, creating polar bonds with the carbon atoms they are attached to .Chemical Reactions Analysis
As an amide, “this compound” could undergo hydrolysis under acidic or basic conditions to yield 3-bromophenylamine and 2-chloropropanoic acid . The bromine and chlorine atoms could also potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the nature of its constituent atoms. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point compared to similar compounds without halogens .Aplicaciones Científicas De Investigación
Enzyme Inhibition
A study by Boztaş et al. (2015) investigated the inhibitory effects of cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties on the carbonic anhydrase enzyme (CA). The synthesized compounds showed excellent inhibition effects against human CA isoenzymes, with Ki values in the low nanomolar range, highlighting their potential as CA inhibitors (Boztaş et al., 2015).
Antimicrobial Properties
Gorbovoi et al. (2008) synthesized a series of 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes and evaluated their antimicrobial properties. The compounds 2-chloro-1-phenyl-2-methyl-3-chloropropane and 2-bromo-1-p-methylphenyl-(1-p-methoxyphenyl)-2-methyl-3-chloropropane were found to be the most effective, demonstrating significant antimicrobial activity (Gorbovoi et al., 2008).
Chemical Synthesis and Biological Activities
The reactivity of bromophenyl derivatives in chemical syntheses offers a pathway to creating molecules with noteworthy biological activities. A study by Pandolfi et al. (2019) explored the selective deprotonation of 3-bromo-N-(p-bromophenyl)propanamide to obtain different products, including β-lactams and acrylanilides, under varying conditions. This research underscores the potential of such compounds in synthesizing biologically active molecules with applications in medicine and pharmacology (Pandolfi et al., 2019).
Direcciones Futuras
The synthesis and study of “N-(3-bromophenyl)-2-chloropropanamide” could potentially contribute to various fields such as medicinal chemistry, given the biological activity of many amides . Future research could also explore the reactivity of the bromophenyl and chloropropane groups, potentially leading to the development of new synthetic methods .
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSIMKBSWDSNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)

![4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate](/img/structure/B2924160.png)


![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)
![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2924170.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2924174.png)
![3-(4-methoxyphenyl)-7-methyl-7-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2924175.png)
![7,8-Dimethoxy-3-(4-methoxy-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924177.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)